N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide
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Description
N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C17H15N5O3S and its molecular weight is 369.4. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Synthesis
The research on compounds similar to N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide often involves the synthesis and functional exploration of heterocyclic compounds. For instance, studies have shown that thiophenylhydrazonoacetates are crucial intermediates in the synthesis of various heterocyclic compounds, including pyrazole, isoxazole, and pyrimidine derivatives, which are significant for their diverse biological activities (Mohareb et al., 2004). These synthetic approaches offer a foundation for developing new compounds with potential research and therapeutic applications.
Antimycobacterial Activity
Compounds structurally related to the one have been explored for their antimycobacterial properties. Research demonstrates that pyridines and pyrazines substituted with oxadiazole rings exhibit significant activity against Mycobacterium tuberculosis. These studies highlight the potential of such compounds in addressing tuberculosis, with modifications to the core structure affecting their biological activity and potency (Gezginci et al., 1998).
Anticancer Evaluation
Further research into compounds with similar structures has involved their design, synthesis, and evaluation for anticancer activity. A study on substituted benzamides, for instance, demonstrated moderate to excellent anticancer activity against several cancer cell lines, underscoring the therapeutic potential of these molecules in cancer treatment (Ravinaik et al., 2021).
properties
IUPAC Name |
N-[[3-(1-ethylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3S/c1-2-22-7-3-5-12(22)16-19-15(25-21-16)10-18-17(23)11-9-13(24-20-11)14-6-4-8-26-14/h3-9H,2,10H2,1H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPUXAXSCTKSQLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=NOC(=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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